molecular formula C16H23NO4S B13037234 methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B13037234
M. Wt: 325.4 g/mol
InChI Key: KXUSUGVJXKJTBL-CYBMUJFWSA-N
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Description

Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a compound that features a benzylsulfanyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the following steps:

    Formation of the Benzylsulfanyl Group: This can be achieved by reacting a suitable thiol with a benzyl halide under basic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, while the Boc-protected amine can be deprotected to reveal a functional amine group that can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-3-(benzylsulfanyl)-2-amino propanoate: Lacks the Boc protection.

    Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}butanoate: Has an additional carbon in the backbone.

Uniqueness

Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of both the benzylsulfanyl and Boc-protected amine groups, which provide distinct reactivity and potential for diverse applications .

Properties

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

methyl (2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m1/s1

InChI Key

KXUSUGVJXKJTBL-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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